N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine
Description
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine is a tertiary amine featuring a cyclohexanamine core substituted with a methyl group and a (2E)-3-phenylpropenyl moiety. The stereochemistry of the propenyl group (E-configuration) introduces geometric rigidity, which may influence its physicochemical properties and biological activity. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by procedures involving THF, DCM, and cyclohexanamine intermediates .
Properties
IUPAC Name |
N-methyl-N-[(E)-3-phenylprop-2-enyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2,4-5,8-11,16H,3,6-7,12-14H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPLRHTXFMMHZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine typically involves the reaction of cyclohexylamine with cinnamaldehyde in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Cyclohexylamine and cinnamaldehyde.
Catalyst: A suitable reducing agent such as sodium borohydride.
Conditions: The reaction is conducted at a temperature of around 60-80°C and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is similar to the laboratory synthesis but scaled up with enhanced control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine, also known by its CAS number 174572-10-2, is a compound with significant potential in various scientific and industrial applications. This article explores its applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 229.37 g/mol. The compound features a cyclohexane ring substituted with an N-methyl group and a phenylpropene moiety, which contributes to its unique properties and reactivity.
Structural Formula
The structural representation can be summarized as follows:
Medicinal Chemistry
This compound is investigated for its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly as a selective antagonist for NMDA receptors, which are implicated in various neurological disorders.
Case Studies
Several studies have explored the pharmacodynamics of this compound:
- A study demonstrated that derivatives of cyclohexylamine could exhibit subtype-selective NMDA receptor antagonism, suggesting potential therapeutic applications in treating conditions like schizophrenia and neurodegenerative diseases .
Drug Development
The compound's unique structure allows for modifications that can enhance its bioavailability and efficacy. Researchers are focusing on synthesizing analogs that retain the core structure while improving pharmacokinetic properties.
Research Findings
Recent findings indicate that specific modifications to the cyclohexane ring can lead to compounds with improved activity against certain types of cancer cells. For instance, derivatives have shown promise in inhibiting tumor growth in preclinical models .
Materials Science
Beyond medicinal applications, this compound is being explored for use in specialty materials. Its ability to form stable complexes with metals makes it a candidate for developing new catalysts or materials with specific electronic properties.
Material Properties
The compound's stability and reactivity can be tailored for:
- Catalytic Applications : Utilizing its amine functionality to facilitate organic transformations.
- Polymer Science : Incorporating it into polymer matrices to enhance mechanical properties or introduce new functionalities.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Neuropharmacological studies targeting NMDA receptors |
| Drug Development | Synthesis of analogs for enhanced therapeutic efficacy |
| Materials Science | Development of catalysts and polymer additives |
Mechanism of Action
The mechanism of action of N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of cyclohexanamine derivatives with diverse substituents. Key structural analogs include:
Key Observations :
- Alkyne vs. Alkene : Compounds with propargyl (alkyne) groups (e.g., 3l, 3o) exhibit distinct electronic properties compared to the target compound’s propenyl (alkene) group. The alkyne’s linear geometry may reduce steric hindrance but increase reactivity .
- Dimeric Structures : 4,4'-methylenebis-cyclohexanamine demonstrates how linking cyclohexanamine units enhances thermal stability but may reduce solubility .
Stereochemical Considerations
The E-configuration of the propenyl group introduces a planar geometry, contrasting with Z-isomers (e.g., ’s chloro-cyclohexylphenyl compound). This stereochemistry may influence crystal packing (as analyzed via SHELX/ORTEP software ) and intermolecular interactions, such as hydrogen bonding .
Biological Activity
N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine, also known as N-cinnamyl-N-cyclohexylamine, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H21N
- CAS Number : 6198659
- Molecular Weight : 229.34 g/mol
This compound exhibits biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor. Research indicates that compounds with similar structures can show selectivity for G_q signaling pathways over β-arrestin recruitment, suggesting potential applications in treating psychiatric disorders.
Pharmacological Studies
- Serotonin Receptor Interaction :
- Antipsychotic Effects :
- Mutagenicity and Safety Profile :
Case Study 1: Antipsychotic Activity
In a controlled study involving animal models, a derivative of this compound was administered to evaluate its antipsychotic properties. The results indicated a significant reduction in amphetamine-induced hyperactivity, supporting its potential as an antipsychotic agent .
Case Study 2: Receptor Selectivity
Another study focused on the receptor binding profiles of various substituted phenylpropylamines. The findings revealed that certain substitutions enhanced selectivity for the 5-HT2C receptor while minimizing activity at other serotonin receptors, which is crucial for developing targeted therapies .
Table 1: Biological Activity of N-methyl-N-cyclohexanamine Derivatives
| Compound Name | EC50 (nM) | Receptor Type | Activity Type |
|---|---|---|---|
| N-methyl-N-cyclohexylamine | 23 | 5-HT2C | Agonist |
| N-benzyl derivative | 24 | 5-HT2C | Agonist |
| N-cinnamyl derivative | TBD | TBD | TBD |
Table 2: Summary of Case Studies on Antipsychotic Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
